molecular formula C10H23NO B13556444 4-(Aminomethyl)-3-ethyl-4-methylhexan-3-ol

4-(Aminomethyl)-3-ethyl-4-methylhexan-3-ol

Cat. No.: B13556444
M. Wt: 173.30 g/mol
InChI Key: OLKIFTDBMHXHPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Aminomethyl)-3-ethyl-4-methylhexan-3-ol is an organic compound with a complex structure that includes an aminomethyl group, an ethyl group, and a methyl group attached to a hexanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-3-ethyl-4-methylhexan-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-ethyl-4-methylhexan-3-ol with formaldehyde and ammonia, leading to the formation of the aminomethyl group. The reaction typically requires acidic or basic conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and purification to isolate the compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-3-ethyl-4-methylhexan-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Aminomethyl)-3-ethyl-4-methylhexan-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-3-ethyl-4-methylhexan-3-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The compound may also act as a ligand, binding to receptors and enzymes to modulate their activity.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)benzoic acid: Known for its antifibrinolytic properties.

    4-Aminocoumarin derivatives: Used in organic synthesis and have various biological applications.

    4-(Fmoc-aminomethyl)benzoic acid: Used as pharmaceutical intermediates.

Uniqueness

4-(Aminomethyl)-3-ethyl-4-methylhexan-3-ol is unique due to its specific structure, which combines an aminomethyl group with an ethyl and methyl group on a hexanol backbone. This unique combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H23NO

Molecular Weight

173.30 g/mol

IUPAC Name

4-(aminomethyl)-3-ethyl-4-methylhexan-3-ol

InChI

InChI=1S/C10H23NO/c1-5-9(4,8-11)10(12,6-2)7-3/h12H,5-8,11H2,1-4H3

InChI Key

OLKIFTDBMHXHPZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CN)C(CC)(CC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.